molecular formula C14H20F6N3O3P B1532338 O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate CAS No. 208462-94-6

O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate

Cat. No. B1532338
M. Wt: 423.29 g/mol
InChI Key: GOTDTGXRAJEDHP-UHFFFAOYSA-N
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Description

“O-(5-Norbornene-2,3-dicarboximido)-N,N,N’,N’-tetramethyluronium Hexafluorophosphate” is a versatile chemical compound used in scientific research. With its unique properties, it finds applications in various fields like organic synthesis, drug discovery, and materials science. It is a coupling reagent for peptide synthesis giving low racemization .


Molecular Structure Analysis

The molecular structure of this compound is complex. Its empirical formula is C14H20BF4N3O3 . The exact structure can be determined using various spectroscopic techniques, which are beyond the scope of this analysis.


Chemical Reactions Analysis

This compound is used as a coupling reagent in peptide synthesis . This suggests that it participates in the formation of peptide bonds, which are crucial in the creation of proteins. The exact chemical reactions it undergoes during this process are not detailed in the search results.


Physical And Chemical Properties Analysis

The compound has a melting point of 216-219 °C . It is typically stored at temperatures between 2-8°C . Its molecular weight is 365.13 .

Scientific Research Applications

Synthesis and Polymerization

O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate is used in the synthesis and polymerization of various norbornene derivatives. For instance, it aids in the synthesis of new monomers like N-3,5-bis(trifluoromethyl)phenyl-endo-norbornene-5,6-dicarboximide and N-4-fluorophenyl-endo-norbornene-5,6-dicarboximide. These monomers can be polymerized to form polynorbornene dicarboximides through ring-opening metathesis polymerization (ROMP) using ruthenium alkylidene catalysts (Vargas, Santiago, Gaviño, Maciel Cerda, & Tlenkopatchev, 2007).

Gas Transport Properties

The synthesized polynorbornene dicarboximides display interesting gas transport properties. For example, the transport of gases like hydrogen, oxygen, nitrogen, carbon monoxide, carbon dioxide, methane, ethylene, and ethane across membranes prepared from these homopolymers and copolymers has been studied, showing diverse permselectivity coefficients depending on the type of membrane (Contreras, Tlenkopatchev, López-González, & Riande, 2002).

Conductive Polymer Electrolytes

Polynorbornenes with pendant imidazolium moieties and various counter anions, including hexafluorophosphate, are prepared via ROMP, showcasing ionic conductivities and thermal stability. These properties are influenced by the nature of the counter-anion and the glass transition temperature of the polymers (Vygodskii, Shaplov, Lozinskaya, Lyssenko, Golovanov, Malyshkina, Gavrilova, & Buchmeiser, 2008).

Optical Oxygen Sensors

The use of poly(norbornenes) as matrix materials for optical oxygen sensor layers is another application. These polymers, when used as matrix material for sensitive dyes like platinum tetrakis(pentafluorophenyl)porphyrin, exhibit high oxygen permeability and strong response to small amounts of oxygen, highlighting their potential in sensor technologies (Stubenrauch, Sandholzer, Niedermair, Waich, Mayr, Klimant, Trimmel, & Slugovc, 2008).

Ionic Transport in Copolymers

Copolymers derived from norbornene derivatives also show significant ionic transport properties. For example, the synthesis of N-pentafluorophenyl-exo-endo-norbornene-5,6-dicarboximide and its copolymerization via ROMP leads to the production of polynorbornene ionomers with fluorinated pendant benzenesulfonate groups, which exhibit high permselectivity to protons and sodium ions (Santiago, Vargas, Cruz-Gómez, Tlenkopatchev, Gaviño, López-González, & Riande, 2011).

Live Cell Imaging

This compound's derivatives have been explored in bioorthogonal tetrazine cycloadditions for live cell labeling. These reactions are selective, fast, and efficient in aqueous media, indicating potential applications in in vitro labeling and possibly in vivo imaging techniques (Devaraj, Weissleder, & Hilderbrand, 2008).

properties

IUPAC Name

[dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N3O3.F6P/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;1-7(2,3,4,5)6/h5-6,8-11H,7H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTDTGXRAJEDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F6N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate

CAS RN

208462-94-6
Record name Methanaminium, (dimethylamino)[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]dimethyl-, hexafluorophosphate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208462-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate
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O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate
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O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate
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O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate
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O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate
Reactant of Route 6
O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate

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